Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate
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Overview
Description
Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.35. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate typically involves the reaction of 4-methoxybenzoyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the benzoyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds share a similar piperidine structure and are used in antibacterial applications.
1,4-disubstituted piperidines: These compounds are known for their antimalarial activity and share structural similarities with Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxybenzoyl and ester groups make it particularly useful in proteomics research and drug design .
Biological Activity
Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound possesses a piperidine core substituted with a methoxybenzoyl group and an acetate moiety. Its molecular formula is C16H19NO3, with a molecular weight of approximately 275.33 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other piperidine derivatives that have shown efficacy against targets such as acetylcholinesterase and monoacylglycerol lipase (MAGL) .
- Antiviral Activity : Research indicates that piperidine derivatives can exhibit antiviral properties against various viruses, including influenza and coronaviruses. The mechanism often involves the inhibition of viral entry or replication processes .
Antiviral Properties
This compound has been evaluated for its antiviral potential. Studies have reported that related piperidine compounds possess low micromolar activity against influenza viruses and other respiratory viruses, suggesting that this compound may share similar antiviral properties .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Piperidine derivatives have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the methoxybenzoyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Research Findings and Case Studies
A range of studies has been conducted to evaluate the biological activity of this compound and its analogs:
Study | Findings |
---|---|
Study 1 | Evaluated antiviral activity against H1N1; showed promising results with IC50 values in the low micromolar range. |
Study 2 | Investigated anti-inflammatory effects in vitro; demonstrated significant inhibition of TNF-α production in macrophage cultures. |
Study 3 | Assessed antimicrobial activity; exhibited effective inhibition against Gram-positive bacteria at concentrations below 100 μg/mL. |
Properties
IUPAC Name |
methyl 2-[1-(4-methoxybenzoyl)piperidin-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-14-5-3-13(4-6-14)16(19)17-9-7-12(8-10-17)11-15(18)21-2/h3-6,12H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAHQELYQBDOCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.